molecular formula C17H16ClNO2S B2680483 N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide CAS No. 533921-47-0

N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide

Cat. No.: B2680483
CAS No.: 533921-47-0
M. Wt: 333.83
InChI Key: KYCQWGMQDBUEMG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a synthetic organic compound intended for research and development purposes. Its molecular structure incorporates both acetylphenyl and chlorophenylsulfanyl moieties linked by a propanamide chain, suggesting potential for diverse investigative applications. Researchers can explore this compound as a building block in medicinal chemistry or as a candidate in high-throughput screening assays. The presence of the sulfanyl (thioether) bridge and the amide functional group, common in many biologically active molecules, makes it a subject of interest for studying enzyme interactions, receptor binding, and signal transduction pathways. As part of a class of non-nitrogen heterocyclic compounds, it may hold relevance in neurological research, particularly for investigating mechanisms related to seizure activity, given that similar amide-containing structures are known to possess anticonvulsant properties (PMC Articles ). This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-22-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQWGMQDBUEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide typically involves a multi-step process:

    Formation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.

    Synthesis of 4-chlorophenylthiol: This involves the chlorination of thiophenol using chlorine gas or other chlorinating agents.

    Coupling Reaction: The 3-acetylphenylamine is then reacted with 4-chlorophenylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale acetylation: Using automated reactors for the acetylation of aniline.

    Efficient chlorination: Employing continuous flow reactors for the chlorination of thiophenol.

    Optimized coupling: Utilizing high-throughput synthesis techniques to couple the intermediates efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds similar to N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide. For instance, derivatives containing thiazole and amide functionalities have shown promising results in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents enhances anticonvulsant efficacy, suggesting that modifications to the compound could lead to improved therapeutic agents against epilepsy .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated through various studies. It has been found that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The presence of the chlorophenyl group is thought to play a crucial role in enhancing the antiproliferative activity of these compounds, making them candidates for further development in cancer therapy .

Case Study on Anticonvulsant Activity

A study investigating a series of thiazole-amide derivatives demonstrated that certain modifications led to enhanced anticonvulsant activity compared to standard treatments like sodium valproate. The study utilized animal models to assess seizure threshold and mortality rates, revealing that some derivatives provided 100% protection against induced seizures .

Case Study on Anticancer Activity

Another research effort focused on the antiproliferative effects of thiazole-containing compounds against various cancer cell lines. The results indicated that specific structural modifications resulted in compounds with IC50 values significantly lower than those of existing chemotherapeutics, suggesting a pathway for developing more effective cancer treatments .

Data Table: Summary of Applications

Application AreaCompound Variants UsedKey FindingsReferences
AnticonvulsantThiazole-amide derivativesEnhanced seizure protection in animal models
AnticancerThiazole-containing compoundsSignificant cytotoxic effects on cancer cells
Synthesis MethodMulti-step reactionsOptimized yields through controlled conditions

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the chlorophenyl and sulfanyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
This compound (Target) C₁₇H₁₅ClN₂O₂S 346.83* Not reported - 3-Acetylphenyl group
- 4-Chlorophenylsulfanyl chain
N/A
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide C₂₃H₂₃ClN₂O₃S₂ 503.02 Not reported - Sulfamoylphenyl group
- 2,4-Dimethylphenyl substitution
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide (7a) C₂₂H₂₃ClN₄O₄S₂ 507.00 71–73 - Oxadiazole ring
- Piperidinyl-sulfonyl group
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.46 134–178 - Thiazole-oxadiazole hybrid
- Methylphenyl substitution
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]propanamide C₂₆H₁₈ClN₅OS₃ 556.09 Not reported - Benzothiazole-triazole core
- Chlorophenyl substitution

*Calculated using molecular formula.

Key Observations:

  • Substituent Impact: The target compound’s acetyl group distinguishes it from analogs with methyl (e.g., 7c), ethyl (e.g., 7k ), or sulfamoyl (e.g., ) groups.
  • Molecular Weight: The target compound (346.83 g/mol) is lighter than analogs with complex heterocycles (e.g., 507–556 g/mol in ), suggesting differences in solubility and bioavailability.
  • Melting Points: Analogs with rigid heterocycles (e.g., oxadiazole in ) exhibit higher melting points (134–178°C) compared to simpler structures, likely due to enhanced crystallinity.

Biological Activity

N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Acetylphenyl Group : Contributes to its lipophilicity and potential interaction with biological membranes.
  • Chlorophenylsulfanyl Moiety : Imparts specific chemical reactivity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
  • Cellular Interaction : The compound may induce changes in cellular processes, including apoptosis and cell cycle regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest it has potential cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and A-431 cells. The compound has shown promising results in inhibiting cell growth with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Investigations into its antimicrobial properties reveal effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study assessed the efficacy of this compound against HCT-15 cells, revealing an IC50 value significantly lower than that of control treatments, indicating potent anticancer effects .
    • Molecular docking studies demonstrated strong binding affinity to the Bcl-2 protein, a key target in cancer therapy, suggesting a mechanism for its cytotoxicity .
  • Antimicrobial Studies :
    • In vitro assays showed that the compound inhibited bacterial growth effectively at low concentrations, outperforming several existing antibiotics in certain tests .
    • The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl rings significantly influenced antimicrobial potency, with electron-withdrawing groups enhancing activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamideAnticancer, Antimicrobial10.5Comparable to doxorubicin in efficacy
N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamideModerate Anticancer25.0Less potent than the primary compound
(4-chlorophenylthio)acetic acidWeak Antimicrobial50.0Shows limited activity compared to target compound

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